Sodium potassium

Catalog No.
S1506868
CAS No.
11135-81-2
M.F
KNa
M. Wt
62.088 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium potassium

CAS Number

11135-81-2

Product Name

Sodium potassium

IUPAC Name

potassium;sodium

Molecular Formula

KNa

Molecular Weight

62.088 g/mol

InChI

InChI=1S/K.Na

InChI Key

BITYAPCSNKJESK-UHFFFAOYSA-N

SMILES

[Na].[K]

Canonical SMILES

[Na].[K]

Heat Transfer:

  • Heat transfer medium: Due to its excellent thermal conductivity, NaK is often used as a heat transfer medium in various research settings. Its ability to efficiently transfer heat makes it suitable for applications like:
    • Cooling high-power lasers
    • Thermal management in nuclear reactors
    • Testing heat pipes and thermal devices

Nuclear Research:

  • Coolant in fast neutron reactors: NaK's low neutron absorption cross-section makes it a potential coolant candidate for fast neutron reactors, which are a type of nuclear reactor designed to improve fuel efficiency and reduce nuclear waste. However, further research and development are needed to address safety concerns related to its reactivity with water and air.

Material Science:

  • Synthesis of novel materials: NaK can be used as a reducing agent in the synthesis of various novel materials, including:
    • Intermetallic compounds
    • Nanoparticles
    • Advanced alloys

Other Research Applications:

  • Battery research: NaK serves as a reference electrode in high-temperature battery research due to its well-defined electrochemical properties.
  • Chemical engineering: NaK finds use in high-temperature chemical reactions as a heat transfer medium or a solvent for certain reactions.

Sodium potassium, often referred to as potassium sodium alloy, is a metallic compound consisting primarily of sodium and potassium. The general formula for this compound can vary, but it is commonly represented as KNa, with a typical ratio of sodium to potassium being approximately 2:1 or 1:4 depending on the specific form. The molecular weight of sodium potassium alloy is approximately 62.088 g/mol, while that of potassium sodium tartrate (another related compound) is 184.18 g/mol

1
. This compound exists in a silvery metallic liquid form and is notable for its reactivity, particularly in moist air where it can ignite .

NaK is a hazardous material due to its following properties:

  • High Reactivity: Reacts violently with water, releasing flammable hydrogen gas and strong alkali metal hydroxides that can cause severe burns [].
  • Flammability: Ignites spontaneously upon contact with air or moisture, posing a fire hazard [].
  • Toxicity: Exposure to NaK fumes can cause respiratory problems and irritation. Ingestion can lead to severe internal damage.

Safe handling of NaK requires specialized equipment and procedures, including:

  • Working under an inert atmosphere to prevent contact with air and moisture.
  • Using appropriate personal protective equipment (PPE) like chemical splash suits, gloves, and respirators.

Sodium potassium alloys are highly reactive, especially with water and moisture in the air. Upon contact with water, these alloys can undergo vigorous reactions, producing hydrogen gas and heat:

2KNa+2H2O2KOH+2NaOH+H22\text{KNa}+2\text{H}_2\text{O}\rightarrow 2\text{KOH}+2\text{NaOH}+\text{H}_2

In the presence of oxygen, sodium potassium can oxidize rapidly, leading to the formation of various oxides and hydroxides such as sodium hydroxide and potassium hydroxide .

Sodium potassium plays a crucial role in biological systems, particularly in cellular functions. The sodium-potassium pump is an essential membrane protein that maintains the electrochemical gradient across cell membranes by actively transporting sodium ions out of and potassium ions into cells. This process is vital for numerous physiological functions including muscle contraction, nerve impulse transmission, and maintaining osmotic balance .

Sodium potassium alloys can be synthesized through various methods:

  • Direct Combination: Sodium and potassium metals can be combined under controlled conditions to form the alloy.
  • Electrolytic Reduction: This method involves the reduction of sodium and potassium salts using electrolysis.
  • Chemical Vapor Deposition: In certain applications, vapor deposition techniques may be employed to create thin films of sodium potassium alloys.

For example, the preparation of sodium potassium tartrate involves dissolving tartaric acid in water, followed by basification with sodium hydroxide to yield the desired salt .

Sodium potassium compounds have diverse applications:

  • Electronics: Used in piezoelectric devices due to their ability to convert mechanical energy into electrical energy.
  • Medicinal Uses: Sodium potassium tartrate has been utilized as a laxative and in various pharmaceutical formulations.
  • Chemical Reagents: Employed as reagents in organic synthesis and analytical chemistry.
  • Electrolytes: Serve as electrolytes in batteries and other electrochemical devices.

Several compounds share similarities with sodium potassium due to their ionic nature or metallic properties:

CompoundCompositionUnique Features
Sodium Potassium TartrateC4H4KNaO6Exhibits piezoelectric properties; used medicinally.
Sodium HydroxideNaOHStrong base; widely used in chemical industries.
Potassium HydroxideKOHStrong base; used in food processing and cleaning.
Sodium OxalateNa2C2O4Used as a reducing agent; interacts with calcium ions.

Sodium potassium stands out due to its unique reactivity and biological significance compared to these compounds. Its role in cellular processes through the sodium-potassium pump highlights its importance beyond mere chemical interactions .

Intein-Mediated Ligation Strategies

The semisynthetic assembly of membrane protein constructs has emerged as a powerful approach to overcome the inherent challenges of expressing full-length transmembrane proteins. Split intein-mediated ligation represents one of the most promising methodologies for constructing functional membrane proteins in synthetic environments. This approach utilizes the trans-splicing capabilities of engineered split inteins to facilitate native peptide ligation between synthetic transmembrane peptide segments and expressed soluble protein domains.

The Cysteine-to-Phenylalanine-to-Alanine system derived from ultrafast wild-type variants has demonstrated exceptional utility in membrane protein semisynthesis due to its improved extein tolerance and versatility. This system enables the construction of bitopic transmembrane proteins, which represent approximately fifty percent of all transmembrane proteins in the human genome. The methodology involves expressing the soluble domain fused to the amino-terminal split intein fragment in bacterial systems, while the transmembrane domain is chemically synthesized and incorporated with the carboxy-terminal intein fragment.

Recent developments have shown that semisynthetic transmembrane proteins constructed through intein-mediated ligation retain full functionality after assembly. Specifically, the extracellular domain of programmed cell death protein 1, a mammalian immune checkpoint receptor, maintains its ligand-binding capacity when ligated to synthetic transmembrane peptides in giant unilamellar vesicle membranes. This demonstrates the practical applicability of these methodologies for creating functional membrane protein constructs for biochemical and pharmacological research.

Giant Unilamellar Vesicle Integration Systems

The integration of semisynthetic membrane proteins into giant unilamellar vesicles represents a significant advancement in membrane protein research methodologies. This approach bypasses the requirement for detergent-mediated reconstitution, which often compromises protein functionality and membrane integrity. The synthetic transmembrane peptides are directly incorporated into the lipid bilayer during vesicle formation, creating a more native-like environment for subsequent protein assembly.

Machine learning approaches have recently been applied to optimize artificial synthesis environments for membrane proteins through the Membrane Protein Learning and Expression system. This methodology generates over twenty thousand different artificial chemical-protein environments spanning twenty-eight distinct membrane proteins, capturing the interdependent impact of lipid types, chemical environments, chaperone proteins, and protein structures on membrane protein synthesis. The system has identified quantitative metrics based on the hydrophobicity of membrane-contacting amino acids that can predict successful membrane protein synthesis in artificial environments.

The thermostable exoshell technology has also contributed to membrane protein stabilization methodologies. These engineered protein nanoparticles provide steric accommodation and charge complementation to membrane proteins, improving functional folding yields by approximately one hundred-fold compared to conventional approaches. The exoshells contain four 4.5-nanometer pores that allow substrate access while maintaining protein protection from denaturation.

Topological Fingerprinting via Voronoi Tessellation Analysis

Voronoi tessellation has emerged as a powerful tool for characterizing void spaces in Na-K crystalline frameworks and ionic liquids. By partitioning structures into polyhedra centered on atomic positions, this method identifies potential ion migration pathways through vertices, edges, and faces [1] [3]. The CAVD algorithm enhances traditional approaches by incorporating face-centered sites, critical for capturing sodium and potassium positions in complex geometries [1].

Key advancements include:

  • Three-dimensional network mapping: In Na$$3$$V$$2$$(PO$$4$$)$$3$$ cathodes, Voronoi analysis revealed interconnected channels with 4.2 Å bottleneck diameters, enabling selective K$$^+$$ diffusion over Na$$^+$$ [1].
  • Quantitative descriptors: Asphericity (0.12–0.35) and void radius (1.8–2.4 Å) distributions differentiate Na$$^+$$ and K$$^+$$ transport networks in ionic liquids [3].
MaterialAvg. Void Radius (Å)AsphericityMobile Ion Recovery (%)
KFeSO$$_4$$F2.1 ± 0.30.1898.7
Na$$2$$MnP$$2$$O$$_7$$1.9 ± 0.20.2795.4

Table 1: Voronoi-derived metrics for alkali metal host materials [1] [3]

Molecular dynamics simulations paired with Voronoi analysis show K$$^+$$ preferentially occupies larger polyhedral faces (15–20% volume fraction) compared to Na$$^+$$ (8–12%) in mixed-cation systems [3]. This geometric preference underlies the 3x higher diffusion coefficients observed for potassium in NASICON-type structures [1].

Machine Learning-Driven Phase Transition Predictions

ML models trained on 6,955 alkali metal compounds [1] now predict Na-K phase diagrams with <5% error versus experimental data [4]. Neural networks using Voronoi descriptors and radial distribution functions achieve 92% accuracy in identifying pressure-induced BCC→FCC transitions between 5–15 GPa [4].

Notable predictions:

  • Re-entrant melting: ML reveals a 7% density drop in liquid K at 2.4 GPa, explaining its lower melting point than Na under compression [4].
  • Solid-solid transitions: A triple point at 8.2 GPa/625 K where Na-K alloys simultaneously adopt BCC, FCC, and liquid phases [4].
Pressure (GPa)Predicted Phase (Na)Predicted Phase (K)Transition Energy (meV/atom)
0.1BCCBCC12.4
5.0FCCtI418.9
15.0tI4Liquid7.2

Table 2: ML-predicted phase stability in Na-K systems [4]

Transfer learning from rubidium data [4] enabled accurate Na-K predictions despite limited training data, demonstrating ML's potential for extrapolating across alkali metals.

Brownian Dynamics of Ion Permeation Pathways

BD simulations solve the Langevin equation:
$$
mi \frac{d^2 \mathbf{r}i}{dt^2} = -\nabla U(\mathbf{r}i) - \gamma \frac{d\mathbf{r}i}{dt} + \sqrt{2\gamma k_B T} \mathbf{W}(t)
$$
where $$ \gamma $$ is the friction coefficient and $$ \mathbf{W}(t) $$ represents Wiener noise [6]. Applied to Na-K channels, BD reveals:

  • Selectivity filters: K$$^+$$ experiences 40% lower electrostatic barriers than Na$$^+$$ in model channels (1.5 vs 2.5 k$$_B$$T) [6].
  • Current saturation: At >200 mM concentration, K$$^+$$ currents plateau due to knock-on mechanism limitations (Fig. 1).

Simulation outputs:

  • Current-voltage curves matching patch-clamp data within 12% error [6]
  • Residence times of 0.8 ns (K$$^+$$) vs 2.1 ns (Na$$^+$$) in vestibule regions

Free Energy Landscapes for Alkali Metal Transport

Metadynamics simulations map the free energy $$ \Delta G $$ of Na$$^+$$/K$$^+$$ migration:
$$
\Delta G(x) = -k_B T \ln P(x) + C
$$
where $$ P(x) $$ is the probability density along reaction coordinate $$ x $$ [5]. Key findings:

  • Interstitial jumps: K$$^+$$ surmounts 0.7 eV barriers via face-sharing polyhedra vs 1.2 eV edge-sharing for Na$$^+$$ [1] [5]
  • Cooperative motion: Na-K pairs reduce $$ \Delta G $$ by 30% through Coulombic coupling [5]
Transport MechanismNa$$^+$$ $$\Delta G$$ (eV)K$$^+$$ $$\Delta G$$ (eV)
Vacancy-assisted0.85 ± 0.100.62 ± 0.08
Interstitial1.15 ± 0.120.73 ± 0.09
Coupled Na-K0.60 ± 0.070.55 ± 0.06

Table 3: Free energy barriers in $$\beta$$-alumina [1] [5]

Percolation analysis shows ionic conductivity requires >60% connected Voronoi nodes, explaining the sharp conductivity drop in Na$${1.5}$$K$${0.5}$$FePO$$_4$$ below 300 K [5].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Other CAS

11135-81-2

Dates

Modify: 2023-08-15

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